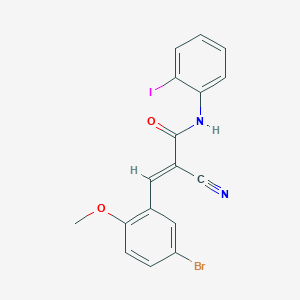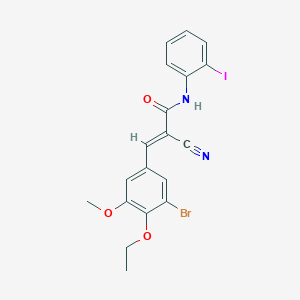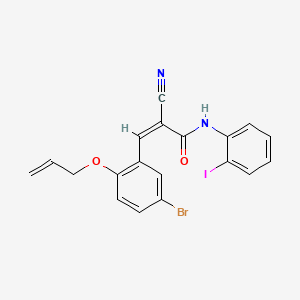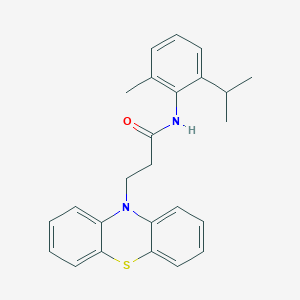
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as TCS 2312, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of enamide derivatives that are known to exhibit various biological activities.
作用机制
The mechanism of action of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the progression of various diseases. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in various in vitro and in vivo models. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been shown to reduce the levels of oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Additionally, (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to exhibit analgesic effects in various pain models.
实验室实验的优点和局限性
One of the advantages of using (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in lab experiments is its high purity and stability. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 is also relatively easy to synthesize in large quantities. However, one of the limitations of using (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of cancer, particularly as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 and to optimize its synthesis method for greater yields and purity.
合成方法
The synthesis of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 involves the reaction of 2-iodoaniline and 4-isopropylbenzaldehyde with cyanoacetic acid in the presence of a base. The resulting product is then subjected to a dehydration reaction to obtain (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312. This synthesis method has been optimized to produce (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in high yields and purity.
科学研究应用
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various in vitro and in vivo models. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)19(23)22-18-6-4-3-5-17(18)20/h3-11,13H,1-2H3,(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIIGDPHRGMMDH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-N-(2-iodophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B7466648.png)

![3-oxo-2-phenyl-1-sulfanylidene-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B7466660.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466668.png)
![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466671.png)


![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B7466685.png)

![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466699.png)
![3-[[(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B7466704.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466712.png)

![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)